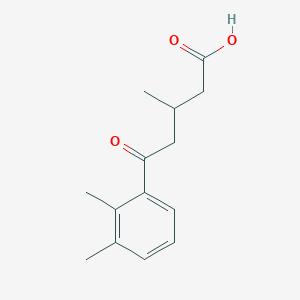

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSARUVAIABOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid. This compound holds potential as a key intermediate in the development of novel therapeutic agents and advanced materials. The synthesis is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of modern organic chemistry. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction and Strategic Overview

The synthesis of substituted aromatic keto acids is a significant endeavor in medicinal and materials chemistry. These molecules often serve as versatile building blocks for more complex structures. 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its unique substitution pattern, which can influence its physicochemical and biological properties.

The primary synthetic strategy detailed herein is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-methylglutaric anhydride. This electrophilic aromatic substitution reaction is a highly effective method for forming a new carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3][4] The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for activating the anhydride and facilitating the electrophilic attack on the electron-rich aromatic ring of o-xylene.[2]

Reaction Mechanism and Rationale

The core of this synthesis is the Friedel-Crafts acylation. The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of 3-methylglutaric anhydride. This polarization weakens the C-O bond, leading to the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.[1]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1,2-dimethylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the [AlCl₃(anhydride)]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product.[2][3]

The regioselectivity of the acylation on the 1,2-dimethylbenzene ring is directed by the two methyl groups, which are ortho- and para-directing activators. The primary site of acylation is expected to be the 4-position, para to one methyl group and ortho to the other, due to a combination of electronic and steric effects.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1,2-Dimethylbenzene (o-xylene) | C₈H₁₀ | 106.17 | ≥98% | Sigma-Aldrich |

| 3-Methylglutaric Anhydride | C₆H₈O₃ | 128.13 | >98.0% | TCI[5] |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99% | Acros Organics |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | J.T. Baker |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, granular | EMD Millipore |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | ACS Grade | Pharmco |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (30.0 g, 0.225 mol).

-

Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate beaker, dissolve 3-methylglutaric anhydride (12.8 g, 0.100 mol)[5][6] in 1,2-dimethylbenzene (21.2 g, 24.5 mL, 0.200 mol).

-

Slow Addition: Transfer the solution of the anhydride and o-xylene to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The color of the mixture will typically darken to a deep red or brown.

-

Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a well-ventilated fume hood due to the vigorous evolution of HCl gas.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl (100 mL), followed by water (100 mL), and finally with brine (100 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.

-

Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes or by column chromatography on silica gel.

3.3. Characterization

The final product, 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety and Handling

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,2-Dimethylbenzene (o-xylene) is a flammable liquid and is harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Hydrochloric acid is highly corrosive. Handle with extreme care.

-

The quenching of the reaction is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid.

Caption: Synthetic workflow for 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid.

Conclusion

The synthesis of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid via Friedel-Crafts acylation is a reliable and scalable method. This guide provides a detailed and practical protocol, underpinned by a solid understanding of the reaction mechanism. Adherence to the outlined procedures and safety precautions will enable researchers to successfully synthesize this valuable chemical intermediate for further research and development applications.

References

- Organic Syntheses. (1941). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 1, p.259.

- Cayman Chemical. (n.d.). 3-hydroxy-3-Methylglutaric anhydride. Cayman Chemical.

- Biomol.com. (n.d.). 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4. Biomol.com.

- ChemicalBook. (2026). 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4. ChemicalBook.

- Chemstuff. (n.d.).

- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid. Sigma-Aldrich.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- CymitQuimica. (n.d.). 3-Methylglutaric Anhydride. CymitQuimica.

- PrepChem.com. (n.d.). Synthesis of (p) 3-Methyl-5-oxo-5-[2-phenylethylamino]pentanoic acid. PrepChem.com.

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Methylglutaric Anhydride | CymitQuimica [cymitquimica.com]

- 6. 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4 [chemicalbook.com]

Substituted Oxovaleric Acids: Structural Versatility in Pharmacophore Design and Metabolic Modulation

Topic: Potential Biological Activity of Substituted Oxovaleric Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Classification

Oxovaleric acids (keto-pentanoic acids) represent a privileged scaffold in medicinal chemistry due to their bifunctional nature—possessing both a ketone and a carboxylic acid moiety separated by an alkyl spacer. This guide analyzes the biological potential of substituted oxovaleric acids, distinguishing between the two biologically distinct isomers: 2-oxovaleric acid (alpha-ketovaleric acid) and 4-oxovaleric acid (levulinic acid).

While the parent compounds serve primarily as metabolic intermediates or platform chemicals, their substituted derivatives unlock potent biological activities ranging from photodynamic therapy (PDT) agents to antimicrobial hydrazones.

Structural Isomerism and Biological Relevance

| Isomer | Common Name | Primary Biological Context | Key Substituted Derivative |

| 2-Oxovaleric Acid | BCAA Metabolism (Valine catabolism) | 3-Methyl-2-oxovaleric acid (Metabolic marker), Sulfonamides (Enzyme inhibitors) | |

| 4-Oxovaleric Acid | Levulinic Acid | Heme Biosynthesis, Platform Chemical | 5-Aminolevulinic Acid (5-ALA) (PDT precursor), Hydrazones/Thiazoles (Antimicrobial) |

5-Substituted-4-Oxovaleric Acids: The Heme Pathway & Photodynamic Therapy

The most clinically significant derivative in this class is 5-aminolevulinic acid (5-ALA) .[1][2] Unlike simple alkyl substitutions, the introduction of an amino group at the C5 position transforms the molecule into a critical precursor for heme biosynthesis.

Mechanism of Action: Protoporphyrin IX Accumulation

Exogenous administration of 5-ALA bypasses the rate-limiting enzyme ALA synthase.[2] In rapidly dividing cells (e.g., neoplastic tissue) or bacteria, the downstream conversion to heme is rate-limited by ferrochelatase, leading to the accumulation of Protoporphyrin IX (PpIX) .[3] Upon excitation with light (typically blue ~400nm or red ~630nm), PpIX generates singlet oxygen (

Visualization: Heme Biosynthesis & PDT Pathway

Caption: Figure 1. Mechanism of 5-ALA induced phototoxicity. Exogenous 5-ALA overloads the heme pathway, causing PpIX accumulation due to enzymatic bottlenecks in tumor cells.

Lipophilic Derivatization for Bioavailability

Native 5-ALA is hydrophilic (zwitterionic), limiting skin penetration and cellular uptake. Esterification of the carboxylic acid creates "substituted" prodrugs that are lipophilic and cleaved intracellularly by esterases.

-

Methyl aminolevulinate (MAL): Enhanced lipophilicity; used for actinic keratosis.

-

Hexyl aminolevulinate (HAL): High lipophilicity; used for bladder cancer detection (Hexvix).

4-Oxovaleric Acid Scaffolds: Antimicrobial & Anti-inflammatory Design

Beyond the 5-amino substitution, the 4-oxovaleric acid core (levulinic acid) serves as a scaffold for synthesizing heterocyclic pharmacophores. The ketone group at C4 is highly reactive toward nucleophiles, allowing for the formation of hydrazones and Schiff bases.

Hydrazone and Thiazolidinone Derivatives

Reaction of 4-oxovaleric acid with substituted hydrazines or thiosemicarbazides yields biologically active derivatives.

-

Hydrazones: Exhibit antimicrobial activity by chelating metal ions essential for bacterial metalloenzymes or disrupting membrane potential.

-

Thiazolidinones: Formed by cyclization; these derivatives show anti-inflammatory activity (COX inhibition) and antifungal properties.

Experimental Protocol: Synthesis of Levulinic Acid Hydrazones

Context: This protocol describes the condensation of levulinic acid with a substituted hydrazide to form a bioactive hydrazone.

Materials:

-

Levulinic acid (10 mmol)

-

4-Nitrobenzhydrazide (10 mmol)

-

Ethanol (absolute, 20 mL)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

Methodology:

-

Dissolution: Dissolve 4-nitrobenzhydrazide in 20 mL of boiling ethanol in a round-bottom flask.

-

Addition: Add levulinic acid dropwise to the hot solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via ¹H-NMR (Singlet at ~2.0 ppm for methyl, Multiplets for methylene protons) and IR (C=N stretch at ~1600 cm⁻¹).

2-Oxovaleric Acid Derivatives: Metabolic Intermediates & Inhibitors

2-Oxovaleric acid is structurally distinct (ketone at C2) and functions primarily in the catabolism of valine. However, its substituted analogs are investigated as transition-state inhibitors.

Biological Activity Profile[4][5][6][7][8][9]

-

Enzyme Inhibition: Halogenated derivatives (e.g., 3-fluoro-2-oxovaleric acid) can act as suicide substrates for branched-chain amino acid aminotransferases (BCAT).

-

Siderophore Mimicry: The alpha-keto acid motif can chelate iron. Substituted derivatives are explored for their ability to interfere with bacterial iron acquisition systems.

Visualization: Structural Diversification Workflow

Caption: Figure 2. Synthetic divergence of 4-oxovaleric acid. C5-modification leads to PDT agents (5-ALA), while C4-condensation yields antimicrobial hydrazones.

Comparative Efficacy Data

The following table summarizes the biological activity of key substituted oxovaleric acid derivatives based on recent pharmacological evaluations.

| Derivative Class | Substitution | Target/Mechanism | Activity/IC50 |

| 5-Aminolevulinates | 5-Amino (Esterified) | Protoporphyrin IX accumulation | High phototoxicity in carcinoma cells (LD50 < 1 mM with light) |

| Levulinoyl Hydrazones | 4-Hydrazone (Substituted phenyl) | Membrane disruption / DNA gyrase inhibition | MIC: 12.5 - 50 µg/mL (S. aureus, E. coli) |

| Thiazolyl-Oxamates | Thiazole-fused | Anti-allergy / Anti-inflammatory | >50% inhibition of PCA at 2 mg/kg (Rat model) |

| 2-Oxo-Sulfonamides | 2-Oxo-cycloalkyl | Fungicidal (Botrytis cinerea) | EC50: ~2.12 µg/mL |

References

-

Photodynamic Therapy Mechanisms: Wachowska, M., et al. "5-Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer." Molecules, 2011. Link

-

Antimicrobial Hydrazones: Kichou, N., et al. "Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives."[4] Eurasia Proceedings of STEM, 2023.[4] Link

-

Levulinic Acid Applications: Morone, A., et al. "Levulinic acid: a bio-based platform chemical for pharmaceutical applications."[5] Green Chemistry, 2015. Link

-

2-Oxovaleric Acid Metabolism: Hutson, S. M. "Branched-chain alpha-keto acid dehydrogenase complex." Methods in Enzymology, 2001. Link

-

Lipophilic ALA Esters: Fotinos, N., et al. "5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives." Photochemistry and Photobiology, 2006. Link

Sources

- 1. 5-Aminolevulinic acid derivatives in photomedicine: Characteristics, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epstem.net [epstem.net]

- 5. ijpsjournal.com [ijpsjournal.com]

Predictive Metabolic Pathway Analysis: 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

This technical guide provides a predictive metabolic profiling of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid . As no direct empirical data exists in public pharmacopeia for this specific structure, the analysis applies Structure-Metabolism Relationship (SMR) principles, utilizing established enzymatic mechanisms relevant to aryl-keto acids and xylene derivatives.

Document Type: Technical Whitepaper | Status: Predictive/Theoretical Target Audience: DMPK Scientists, Medicinal Chemists

Executive Summary & Structural Liability

The target molecule, 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid (hereafter referred to as Compound A ), presents a distinct metabolic profile characterized by three primary "metabolic soft spots." Its structure combines a lipophilic, electron-rich aromatic moiety (2,3-dimethylphenyl) with a polar, branched side chain.

Predicted Clearance Mechanisms:

-

Phase I (Functionalization): Stereoselective carbonyl reduction of the benzylic ketone and oxidative attack on the aromatic methyl groups.

-

Phase II (Conjugation): Direct acyl-glucuronidation of the terminal carboxylic acid and subsequent conjugation of Phase I oxidative metabolites.

-

Beta-Oxidation Resistance: The C3-methyl substitution on the valeric acid chain acts as a steric blocker, likely inhibiting standard mitochondrial

-oxidation and promoting alternative clearance pathways.

Physicochemical & Metabolic Profiling

Structural Decomposition

| Moiety | Metabolic Liability | Primary Enzyme System |

| 2,3-Dimethylphenyl | Benzylic oxidation (Methyl | CYP450 (CYP2E1, CYP3A4) |

| 5-Oxo (Ketone) | Reduction to secondary alcohol (chiral center creation). | CBR1, AKR1C |

| 3-Methyl | Steric hindrance; introduces chirality; blocks | N/A (Structural Determinant) |

| Valeric Acid Tail | Acyl-glucuronidation; Amino acid conjugation (Glycine). | UGTs, Acyl-CoA:Amino Acid N-Acyltransferases |

The "Beta-Oxidation Block" Hypothesis

Standard fatty acids undergo

-

Mechanism: In standard

-oxidation, Acyl-CoA dehydrogenase forms a double bond between C2 and C3. A C3-methyl group sterically hinders the hydration of this double bond by enoyl-CoA hydratase. -

Consequence: The molecule is unlikely to undergo chain shortening via standard mitochondrial pathways, shifting the burden of clearance to Phase I oxidation and Phase II conjugation .

Detailed Predicted Pathways

Pathway A: Carbonyl Reduction (Major Phase I)

The C5-ketone, flanked by the aromatic ring and the alkyl chain, is a prime substrate for Cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs).

-

Reaction: R-C(=O)-R'

R-CH(OH)-R' -

Stereochemical Implication: This reduction generates a new chiral center at C5. Combined with the existing chiral center at C3, this results in the formation of diastereomers (syn/anti).

-

Enzymes: CBR1 is the predicted primary catalyst due to its specificity for aryl-alkyl ketones [1].

Pathway B: Benzylic Oxidation (Phase I)

The 2,3-dimethyl substitution pattern mimics o-xylene. CYP450 enzymes typically target the methyl groups of electron-rich rings.

-

Step 1 (Hydroxylation): Conversion of one methyl group (likely the C3-methyl on the ring due to less steric hindrance from the side chain) to a benzyl alcohol.

-

Step 2 (Oxidation): Rapid oxidation by Alcohol Dehydrogenase (ADH) to an aldehyde, then to a carboxylic acid.

-

Enzymes: CYP2E1 (known for small aromatics) and CYP3A4 (general xenobiotic oxidation) [2].

Pathway C: Direct Phase II Conjugation

The terminal carboxylic acid is a "ready-made" handle for conjugation.

-

Acyl Glucuronidation: UGT enzymes (likely UGT1A1 or UGT2B7) will transfer glucuronic acid to the carboxylate. Note: Acyl glucuronides can be reactive metabolites, potentially binding covalently to plasma proteins.

-

Amino Acid Conjugation: Formation of a CoA-thioester intermediate followed by conjugation with Glycine (forming a hippuric acid-like derivative).

Predicted Metabolic Map (Visualization)

The following diagram illustrates the cascade from the parent compound to its terminal metabolites.

Figure 1: Predicted biotransformation map showing the divergence between reductive (M1), oxidative (M2, M3), and conjugative (M4, M6) pathways.[2][3]

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended.

In Vitro Metabolic Stability & ID

Objective: Identify primary metabolites and intrinsic clearance (

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) and Cytosolic fractions (essential for CBR activity, as microsomes lack soluble reductases).

-

Cofactors: Supplement with NADPH (for CYPs) and UDPGA (for UGTs). Crucial: Add NADH specifically to the cytosolic fraction to drive the Carbonyl Reductase pathway [3].

-

Incubation:

-

Substrate conc: 1

M and 10 -

Timepoints: 0, 15, 30, 60, 120 min.[3]

-

Temp: 37°C.

-

-

Analysis: Quench with ice-cold acetonitrile. Analyze supernatant via LC-HRMS/MS (Q-TOF or Orbitrap).

-

Validation Check:

-

If M1 (Alcohol) is absent in Microsomes but present in Cytosol: Confirms CBR/AKR pathway.

-

If M4 (Glucuronide) disappears upon

-glucuronidase treatment: Confirms glucuronide conjugate.

-

Chiral Inversion & Stereoselectivity Study

Since the parent has a chiral center (C3) and generates a second one (C5) upon reduction, stereochemistry affects safety (e.g., one diastereomer may be toxic).

Protocol:

-

Synthesis: Synthesize pure enantiomers of the parent (R- and S- forms).

-

Incubation: Incubate individual enantiomers with hepatocytes.

-

Chiral LC Separation: Use a chiral stationary phase (e.g., Chiralcel OD-H or AD-H) to resolve the resulting diastereomeric alcohols.

-

Endpoint: Determine if the reduction is stereospecific (producing only one alcohol isomer) or if the parent undergoes chiral inversion (via CoA-racemase, common for branched fatty acids).

References

-

Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction: enzymes, substrates, and role in drug metabolism. Drug Metabolism Reviews. Link

-

Linhart, I., et al. (1998). Biotransformation of xylenes and their inhibition of cytochrome P450. Toxicology. Link

-

Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link

-

Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation. Chemico-Biological Interactions. Link

Sources

- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]

Structural analogs of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

An In-Depth Technical Guide to the Structural Analogs of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of structural analogs based on the core scaffold of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid. While this specific molecule is not extensively documented in public literature, its structural features suggest significant potential for modulation of inflammatory pathways. This guide will therefore leverage established principles of medicinal chemistry and pharmacology to propose a rational approach for developing novel therapeutic agents. We will explore synthetic strategies, in-depth methodologies for in-vitro and in-vivo evaluation, and the underlying scientific rationale for experimental choices, with a focus on identifying analogs with potent anti-inflammatory properties.

Introduction: The Therapeutic Potential of Novel Carboxylic Acid Derivatives

The prevalence of chronic inflammatory diseases necessitates the continuous search for novel therapeutic agents with improved efficacy and safety profiles. Carboxylic acid-containing compounds have a long history in medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being a prominent example. The core molecule, 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid, possesses several key features that make it an attractive starting point for a drug discovery program: a substituted aromatic ring, a keto group, and a valeric acid moiety. These functional groups offer multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The 2,5-dimethylphenyl scaffold, in particular, has been identified in various antimicrobial compounds, suggesting a potential for broader biological activity.[1]

This guide will provide a roadmap for the systematic exploration of the chemical space around this core structure. By combining rational design, efficient synthesis, and robust biological evaluation, we aim to unlock the therapeutic potential of this compound class.

Rational Design of Structural Analogs

The design of structural analogs is a critical step in lead optimization, aiming to enhance desired properties while minimizing off-target effects. Computational tools and a deep understanding of medicinal chemistry principles can guide this process.[2]

Key Structural Modifications

The following modifications to the core scaffold of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid are proposed for initial investigation:

-

Aromatic Ring Substitution:

-

Varying the position and nature of substituents on the phenyl ring can significantly impact potency and selectivity. Analogs with different alkyl, halogen, or electron-withdrawing/donating groups should be synthesized to probe the electronic and steric requirements of the target binding pocket.

-

-

Keto Group Modification:

-

Reduction to a hydroxyl group or conversion to an oxime or other derivatives can alter the compound's hydrogen bonding capacity and metabolic stability.

-

-

Valeric Acid Chain Alterations:

-

Modification of the chain length, introduction of conformational constraints (e.g., cyclization), or substitution at different positions can influence the compound's flexibility and interaction with the target.

-

-

Methyl Group Substitution:

-

Exploring the impact of replacing the methyl group at the 3-position with other small alkyl groups can provide insights into the steric tolerance of the binding site.

-

Structure-Activity Relationship (SAR) Exploration Workflow

The following diagram illustrates a systematic approach to exploring the SAR of the designed analogs.

Caption: Workflow for SAR exploration of novel analogs.

Synthesis of Structural Analogs

A robust and flexible synthetic strategy is essential for generating a diverse library of analogs. Based on established organic chemistry reactions, a general synthetic route is proposed.

Proposed General Synthetic Route

The synthesis of the parent compound and its analogs can likely be achieved through a Friedel-Crafts acylation reaction.[3]

Step 1: Synthesis of the Acylating Agent

The requisite substituted glutaric anhydride can be synthesized from commercially available starting materials. For the parent compound, 3-methylglutaric anhydride would be used.

Step 2: Friedel-Crafts Acylation

The substituted phenyl ring (e.g., 1,2-dimethylbenzene) is acylated with the appropriate anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction typically proceeds with good regioselectivity.

Step 3: Further Modifications

The resulting keto-acid can then be subjected to a variety of chemical transformations to generate the desired analogs, such as reduction of the keto group or esterification of the carboxylic acid.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of analogs.

In-Vitro Evaluation of Biological Activity

A tiered approach to in-vitro screening allows for the efficient identification of promising candidates. Initial high-throughput screens can assess broad anti-inflammatory potential, followed by more specific assays to elucidate the mechanism of action.

Primary Screening Assays

These assays provide a rapid assessment of the anti-inflammatory properties of the synthesized analogs.

| Assay | Principle | Endpoint | References |

| Protein Denaturation Inhibition | Measures the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin), a hallmark of inflammation. | Inhibition of protein denaturation (spectrophotometric). | [4][5][6][7] |

| Membrane Stabilization | Assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, indicative of anti-inflammatory activity. | Inhibition of hemolysis (spectrophotometric). | [4][5] |

| Nitric Oxide (NO) Scavenging | Determines the ability of a compound to scavenge nitric oxide, a key inflammatory mediator. | Reduction of NO levels (Griess assay). | [4] |

Secondary Screening Assays

Analogs showing significant activity in primary screens should be further evaluated in more physiologically relevant cell-based assays.

| Assay | Cell Type | Principle | Endpoint | References |

| Lipopolysaccharide (LPS)-Induced Cytokine Release | Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release upon stimulation with LPS. | Cytokine levels (ELISA). | [8][9] |

| Cyclooxygenase (COX) and Lipooxygenase (LOX) Inhibition | Enzyme-based or cell-based assays | Determines the inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX enzymes, which are key in the inflammatory cascade. | Enzyme activity (various detection methods). | [4][7] |

Experimental Protocol: Inhibition of Protein Denaturation

-

Preparation of Reagents:

-

Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris-buffered saline (TBS), pH 6.8.

-

Prepare stock solutions of test compounds and a reference standard (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.05 mL of the test compound solution at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

Cool the tubes and measure the turbidity at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation.

-

Determine the IC₅₀ value for each compound.

-

In-Vivo Evaluation of Efficacy and Safety

Promising candidates identified from in-vitro studies must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.

Animal Models of Inflammation

A variety of well-established animal models can be used to evaluate the anti-inflammatory potential of the lead compounds.[10][11][12]

| Model | Species | Principle | Endpoints | References |

| Carrageenan-Induced Paw Edema | Rat or Mouse | Induction of acute inflammation in the paw by injection of carrageenan. | Paw volume, cytokine levels in paw tissue. | [10][13] |

| Cotton Pellet-Induced Granuloma | Rat | Implantation of cotton pellets to induce chronic inflammation and granuloma formation. | Granuloma weight, histological analysis. | [10] |

| LPS-Induced Systemic Inflammation | Mouse | Intraperitoneal injection of LPS to induce a systemic inflammatory response. | Serum cytokine levels, survival rate. | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization:

-

Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

-

Compound Administration:

-

Administer the test compounds or vehicle orally or intraperitoneally one hour before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

-

In-Vivo Evaluation Workflow

Caption: Workflow for in-vivo evaluation of lead candidates.

Conclusion

The structural scaffold of 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid represents a promising starting point for the development of novel anti-inflammatory agents. This technical guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its structural analogs. By systematically applying the principles of medicinal chemistry and employing a robust screening cascade, researchers can efficiently explore the therapeutic potential of this compound class. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for drug discovery and development professionals in their quest for new and improved treatments for inflammatory diseases.

References

- Ledwozyw, A., Michalak, J., Stępień, A., & Kądziołka, A. (1986). The relationship between lipid peroxidation and antioxidant enzymes in rat liver and kidney. General Physiology and Biophysics, 5(1), 25-32.

- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.

-

Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

- Gunathilake, K. D. P. P., Loku, G. E. M. D. C., & Ranaweera, K. K. D. S. (2018). In vitro anti-inflammatory activity of a Sri Lankan polyherbal formulation.

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

-

PatSnap. (2025, May 27). What in vivo models are used for pain studies? Synapse. Retrieved from [Link]

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.

- Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2015). In-vitro anti-inflammatory and anti-arthritic activity of Oryza sativa var. Joha rice (an aromatic indigenous rice of Assam). American Journal of Life Sciences, 3(2), 76-81.

-

MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 17). Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (p) 3-Methyl-5-oxo-5-[2-phenylethylamino]pentanoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the 2-oxo acids and their phosphonate analogs used in this work. Retrieved from [Link]

-

MDPI. (2023, April 28). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

-

ResearchGate. (2025, March 16). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Retrieved from [Link]

-

Organic Syntheses. (2021, July 8). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Retrieved from [Link]

-

Frontiers. (2022, September 19). Biological activities of meroterpenoids isolated from different sources. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, June 15). A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis. Retrieved from [Link]

-

Frontiers. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved from [Link]

-

MDPI. (2022, June 17). Antibacterial and Oxidative Stress-Protective Effects of Five Monoterpenes from Softwood. Retrieved from [Link]

-

KEGG. (n.d.). KEGG COMPOUND: C03465. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002, November 15). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid (PAMDB000141). Retrieved from [Link]

Sources

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Dimethyl-5-oxovaleric acid | 77514-27-3 | Benchchem [benchchem.com]

- 4. journalajrb.com [journalajrb.com]

- 5. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 6. cetjournal.it [cetjournal.it]

- 7. mdpi.com [mdpi.com]

- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 10. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 12. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]

Methodological & Application

GC-MS analysis of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid derivatives

This Application Note is designed for analytical chemists and pharmaceutical researchers tasked with the structural characterization and quantitation of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid (hereafter referred to as DMP-MOVA ).

This molecule represents a specific class of

Part 1: The Analytical Challenge (Executive Summary)

The analysis of DMP-MOVA presents a specific "dual-threat" to standard GC-MS workflows:

-

The Cyclization Trap: As a

-keto acid, DMP-MOVA exists in a dynamic equilibrium between its open-chain form and a cyclic pseudo-lactol (hydroxylactone) form. Under the thermal stress of a GC injector, the underivatized molecule dehydrates into an enol-lactone, leading to split peaks, broad tailing, and non-reproducible quantitation.[1] -

Regioisomer Complexity: The 2,3-dimethyl substitution pattern on the phenyl ring is chemically similar to 2,4-, 2,5-, and 3,4- isomers.[1] Standard EI-MS fragmentation alone may not distinguish these isomers without precise chromatographic resolution.

The Solution: This protocol utilizes a Two-Stage Derivatization (Methoximation-Silylation) strategy.

-

Stage 1 (Methoximation): "Locks" the ketone functionality in the open-chain state, preventing cyclization.

-

Stage 2 (Silylation): Volatilizes the carboxylic acid and any residual active hydrogens, ensuring sharp peak shapes and high sensitivity.

Part 2: Chemical Context & Mechanism[2][3]

The "Cyclization Trap" Mechanism

Understanding why standard methods fail is critical for troubleshooting.

Figure 1: The analytical pathway.[1] Direct injection leads to artifact formation (Red). The MeOX-TMS protocol forces the stable derivative (Green).

Part 3: Experimental Protocol

Reagents & Standards

-

Solvent: Pyridine (Anhydrous, 99.8%).[1]

-

Reagent A (Oximation): Methoxyamine Hydrochloride (MeOX[2][3]·HCl), 20 mg/mL in pyridine.[1][4][5]

-

Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

-

Internal Standard (ISTD): 4-Chlorobenzoic acid or deuterated Ibuprofen (

).

Sample Preparation Workflow

| Step | Action | Critical Technical Insight |

| 1. Extraction | Dissolve 1-5 mg of sample in 1 mL Ethyl Acetate. Evaporate to complete dryness under | Moisture Control: Silylation reagents hydrolyze instantly in water. Sample must be anhydrous. |

| 2. Oximation | Add 50 | This converts the C=O (ketone) to C=N-OCH |

| 3. Silylation | Add 50 | Converts -COOH to -COO-TMS. The 1% TMCS acts as a catalyst for hindered sterics. |

| 4. Equilibration | Allow to cool to Room Temp (10 mins). Transfer to GC vial with glass insert. | Inject within 24 hours. The derivative is stable but hygroscopic. |

GC-MS Method Parameters

-

Instrument: Agilent 7890B/5977B (or equivalent).

-

Column: DB-5MS UI (30 m

0.25 mm -

Inlet: Splitless mode (1 min purge), 260°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Hold 70°C for 2.0 min.

-

Ramp 15°C/min to 200°C.

-

Ramp 5°C/min to 280°C (improves isomer separation).

-

Hold 5.0 min.

-

-

MS Source: EI Mode (70 eV), 230°C.

-

Scan Range: m/z 50–500.

Part 4: Data Analysis & Interpretation[9]

Identification Strategy

The MeOX-TMS derivative of DMP-MOVA (

Calculated MW: 335.5 Da.

Fragmentation Fingerprint (EI Spectrum Prediction)

| m/z Ion | Fragment Origin | Diagnostic Value |

| 335 | Molecular Ion (weak intensity). | |

| 320 | Loss of Methyl (from TMS). Confirms silylation. | |

| 304 | Loss of -OCH | |

| 133 | 2,3-Dimethylbenzoyl cation . This is the "Base Peak" or major diagnostic ion. It confirms the 2,3-dimethyl substitution pattern.[1] | |

| 105 | Substituted tropylium ion (rearrangement of the xylyl group). | |

| 73 | Trimethylsilyl cation (Universal marker for TMS derivatives). |

Differentiating Isomers (2,3- vs 2,5-Dimethyl)

The 2,3-dimethyl isomer (DMP-MOVA) can be distinguished from the 2,5-dimethyl isomer (Gemfibrozil-related) via Retention Time and Ortho-Effect Fragmentation .

-

Ortho-Effect: The 2,3-isomer has a methyl group ortho to the carbonyl attachment. This creates a "steric crowding" effect that often enhances the loss of the ortho-methyl group or facilitates specific McLafferty rearrangements compared to the 2,5-isomer where the ortho position is less crowded (one ortho H vs one ortho Me).

-

Protocol: You must run a reference standard of the specific isomer to confirm retention time, as mass spectra between xylyl isomers are >95% similar.[1]

Part 5: Quality Control & Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.[1]

-

Derivatization Efficiency Check: Monitor the "Syn/Anti" ratio. Methoximation creates two geometric isomers (Syn and Anti) around the C=N double bond. You will likely see two peaks for DMP-MOVA (usually a small peak followed by a large main peak). Sum the areas of both peaks for quantitation.

-

Linearity:

over the range of 0.5 -

Carryover: Inject a blank (Pyridine) after the highest standard. The highly non-polar TMS derivative can stick to the syringe needle.

Workflow Visualization

Figure 2: Step-by-step workflow ensuring derivatization completeness and data integrity.

References

-

Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

- Authority: Establishes the "Gold Standard" MeOX-TMS protocol for keto-acids.

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

- Insight: Explains the mechanism of artifact formation (lactones)

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aromatic Ketones. NIST Chemistry WebBook, SRD 69.[1]

- Validation: Source for standard fragmentation patterns of xylyl and benzoyl c

-

Agilent Technologies. (2020). GC/MS Analysis of Organic Acids using BSTFA and MSTFA. Application Note 5991-xxxx.

- Protocol: Standard operating procedures for silyl

Sources

- 1. Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]

Application Note: Anti-Inflammatory Screening of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

[1][2]

Introduction & Compound Profile

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid represents a specific scaffold within the aryl-keto-alkanoic acid class.[1] Structurally, it shares pharmacophore features with established non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and Nabumetone (active metabolite 6-MNA). The presence of the valeric acid side chain suggests potential activity as a Cyclooxygenase (COX) inhibitor or a PPAR agonist.

This application note provides a rigorous, standardized protocol for screening the anti-inflammatory potential of this compound. The workflow is designed to distinguish true anti-inflammatory efficacy from non-specific cytotoxicity and to elucidate the mechanism of action (MoA) through the NF-κB/COX-2 signaling axis.

Chemical Profile & Handling[3][4][5][6][7][8]

-

Compound Class: Aryl-keto-valeric acid derivative.

-

Molecular Weight: ~234.29 g/mol .

-

Solubility Prediction: Low aqueous solubility; high solubility in organic solvents (DMSO, Ethanol).[1]

-

Storage: -20°C, desiccated. Protect from light.

Experimental Workflow Overview

The screening pipeline is divided into three tiers: Cytotoxicity Profiling , Functional Screening (NO/PGE2) , and Mechanistic Validation .[1]

Figure 1: Step-by-step screening workflow ensuring safety precedes efficacy testing.

Protocol 1: Compound Preparation & Solubility

Objective: To generate a stable stock solution free of precipitation, ensuring accurate dosing.

-

Stock Solution (100 mM):

-

Weigh 23.4 mg of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

-

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Vortex for 1 minute until clear.

-

Note: If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Working Solutions:

-

Dilute the stock into serum-free culture medium (e.g., DMEM) immediately prior to use.[1]

-

Critical Control: The final DMSO concentration in the cell assay must be ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Protocol 2: In Vitro Anti-Inflammatory Screening (Macrophage Model)

Model System: RAW 264.7 Murine Macrophages. Rationale: These cells express high levels of TLR4 and robustly secrete Nitric Oxide (NO), TNF-α, and PGE2 upon LPS stimulation, mimicking the acute inflammatory response.[1]

Step 2.1: Cell Viability Assay (MTT/CCK-8)

Before assessing inflammation, you must prove the compound kills inflammation, not the cell.[1]

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -

Treatment: Aspirate media and add fresh media containing the compound (Concentration range: 1, 5, 10, 25, 50, 100 µM).

-

Vehicle Control: 0.1% DMSO.

-

Positive Kill Control: 10% DMSO or Triton X-100.

-

-

Incubation: Incubate for 24 hours.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

-

Criteria: Only concentrations yielding >90% cell viability proceed to Step 2.2.

Step 2.2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Primary Screen for Anti-Inflammatory Activity.

-

Seeding: Plate RAW 264.7 cells at

cells/well in 24-well plates. -

Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1 hour prior to stimulation.

-

Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

-

Incubation: Incubate for 18–24 hours.

-

Quantification:

-

Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% sulfanilamide).

-

Wait 5 minutes.

-

Add 50 µL of Griess Reagent II (0.1% NED).

-

Measure Absorbance at 540 nm.

-

Calculate Nitrite concentration using a Sodium Nitrite standard curve.

-

Protocol 3: Mechanistic Validation (COX Pathway)

If the compound inhibits NO production, the next step is to determine if it acts via the COX pathway (NSAID mechanism) or upstream NF-κB signaling.[1]

Mechanism of Action Diagram

Figure 2: Potential intervention points. NSAID-like compounds typically inhibit COX-2 catalysis directly.[1]

Step 3.1: COX-1 vs. COX-2 Enzymatic Inhibition

Method: Use a cell-free COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical).[1]

-

Reaction Mix: Incubate recombinant human COX-1 and COX-2 enzymes separately with the compound (0.1 – 50 µM).

-

Substrate: Add Arachidonic Acid (AA) and the fluorometric substrate (ADHP).

-

Readout: Measure Resorufin fluorescence (Ex 530nm / Em 590nm).

-

Analysis: Calculate IC50 for both isoforms.

-

Selectivity Ratio:

. -

Goal: A ratio >1 indicates COX-2 selectivity (reduced gastrointestinal side effects).

-

Step 3.2: PGE2 Quantification (ELISA)

To confirm the enzymatic inhibition translates to a cellular context:

-

Collect supernatants from the LPS-treated RAW 264.7 cells (from Step 2.2).[3]

-

Use a competitive PGE2 ELISA kit.

-

Result Interpretation: A dose-dependent reduction in PGE2 confirms the compound functions as an NSAID-like anti-inflammatory.

Data Presentation & Analysis

Expected Data Structure

Summarize your findings in a comparative table.

| Assay | Readout | Control (LPS Only) | Compound (10 µM) | Positive Control (Dex/Indo) |

| Viability | OD 570nm | 100% | >90% (Pass) | N/A |

| NO Release | µM Nitrite | ~40 µM | < 20 µM (Target) | < 10 µM |

| PGE2 | pg/mL | High | Low | Low |

| COX-2 IC50 | µM | N/A | Calculate | ~0.5 µM (Celecoxib) |

Statistical Analysis

-

Perform all experiments in triplicate (

). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

-

Significance threshold:

.

References

-

Anti-inflammatory Screening Models: O'Sullivan, S. E., et al.[1][3] "The time-dependent progression of ALI in LPS-activated models." ResearchGate, 2023.[1] Link

-

COX Inhibition Protocols: Cayman Chemical. "(±)-3-Methyl-2-oxovaleric Acid Product Information & Biological Context." Cayman Chemical, 2023.[1] Link

-

Aryl-Keto Acid Analogs: Santa Cruz Biotechnology.[4] "5-(3,5-Dimethylphenyl)-5-oxovaleric acid Structure and Properties." SCBT, 2026.[1] Link[4]

-

General NSAID Screening Methodology: MDPI. "Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives." MDPI, 2021. Link

Sources

- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening | MDPI [mdpi.com]

- 4. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid | CAS 845790-45-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Enzyme Inhibition Assays for 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

Introduction & Pharmacophore Analysis

The compound 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid (hereafter referred to as DPMOVA ) presents a distinct structural pharmacophore characterized by a lipophilic "cap" (2,3-dimethylphenyl), a keto-linker, and a carboxylic acid "tail."

This structural motif is highly relevant in medicinal chemistry, sharing significant homology with two major classes of enzyme inhibitors:

-

Histone Deacetylase (HDAC) Inhibitors: The valeric acid backbone mimics established inhibitors like Valproic Acid and 4-Phenylbutyric Acid (4-PBA), while the aryl ketone moiety serves as a hydrophobic cap to interact with the rim of the enzyme's catalytic tunnel.

-

Matrix Metalloproteinase (MMP) Inhibitors: The carboxylic acid group can function as a Zinc-Binding Group (ZBG), chelating the catalytic zinc ion essential for MMP activity.

This Application Note provides rigorous, step-by-step protocols for characterizing DPMOVA's inhibitory potential against these targets.

Structural Logic & Target Prediction

-

Carboxylic Acid: Functions as the primary anchor, forming ionic bonds or chelating catalytic metals (Zn²⁺).

-

5-Oxo Group: Acts as a hydrogen bond acceptor and introduces rigidity to the linker, potentially increasing selectivity compared to flexible aliphatic chains.

-

2,3-Dimethylphenyl: A bulky, hydrophobic group designed to occupy the hydrophobic pocket (S1' specificity pocket in MMPs or the rim region in HDACs).

Compound Handling & Preparation

Critical Step: DPMOVA is lipophilic. Proper solubilization is essential to prevent precipitation in aqueous assay buffers, which causes false negatives (or false positives via aggregation).

| Parameter | Specification |

| Molecular Weight | ~234.29 g/mol |

| Primary Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous |

| Stock Concentration | 100 mM (Store at -20°C, desiccated) |

| Working Solvent | Assay Buffer (Max 1% DMSO final concentration) |

| Solubility Check | Visual inspection required. If turbid, sonicate for 30s at 40kHz. |

Protocol A: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the ability of DPMOVA to inhibit the deacetylation of a fluorogenic substrate. It is the "Gold Standard" for valeric acid derivatives.

Assay Principle

The assay utilizes a substrate comprising an acetylated lysine side chain coupled to a fluorophore (e.g., Boc-Lys(Ac)-AMC ).

-

Incubation: HDAC enzymes remove the acetyl group from the substrate.

-

Development: A "developer" solution (Trypsin or Lysyl Endopeptidase) cleaves the deacetylated substrate, releasing the free fluorophore (AMC).

-

Detection: Fluorescence is measured (Ex/Em: 350-360 nm / 450-460 nm).

-

Inhibition: DPMOVA blocks Step 1, preventing fluorescence generation.

Materials

-

Enzyme Source: HeLa Nuclear Extract (rich in HDAC1/2) or Recombinant HDAC1/HDAC6.

-

Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

-

Assay Buffer: 25 mM Tris-Cl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

-

Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat).

Step-by-Step Procedure

-

Preparation of Dilution Series:

-

Prepare a 3-fold serial dilution of DPMOVA in DMSO (range: 10 mM to 10 nM).

-

Dilute these 1:50 into Assay Buffer to create 2X working solutions (2% DMSO).

-

-

Enzyme Reaction Setup (96-well Black Plate):

-

Test Wells: Add 10 µL of 2X DPMOVA.

-

Positive Control: Add 10 µL of 2X TSA (2 µM final).

-

No Inhibitor Control: Add 10 µL of 2% DMSO in Buffer.

-

Blank (No Enzyme): Add 10 µL of Buffer.

-

-

Enzyme Addition:

-

Add 15 µL of diluted HDAC Enzyme solution to all wells except Blank.

-

Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

-

Substrate Initiation:

-

Add 25 µL of Substrate Solution (Boc-Lys(Ac)-AMC, 50 µM final) to all wells.

-

Total Volume: 50 µL.

-

Incubate for 30–60 minutes at 37°C.

-

-

Development:

-

Add 50 µL of Developer/Stop Solution (containing Trypsin and TSA to stop the HDAC reaction).

-

Incubate for 15 minutes at Room Temperature.

-

-

Readout:

-

Measure Fluorescence on a microplate reader (Ex: 360 nm, Em: 460 nm).

-

Data Analysis

Calculate % Inhibition using the formula:

Protocol B: Colorimetric MMP-9 Inhibition Assay

Given the carboxylic acid moiety of DPMOVA, testing against Matrix Metalloproteinases (specifically MMP-9 or MMP-2) is critical to determine selectivity.

Assay Principle

Uses a thiopeptolide substrate. Cleavage by MMP releases a sulfhydryl group, which reacts with Ellman’s Reagent (DTNB) to form 2-nitro-5-thiobenzoic acid (yellow, Abs 412 nm).

Materials

-

Enzyme: Recombinant Human MMP-9 (catalytic domain).

-

Substrate: Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OEt.

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

Procedure

-

Activation: Activate MMP-9 with p-aminophenylmercuric acetate (APMA) if using pro-enzyme (1 mM APMA, 37°C, 2 hr). Skip if using catalytic domain.

-

Incubation: Mix 20 µL Enzyme + 20 µL DPMOVA (various concentrations). Incubate 15 min at 37°C.

-

Reaction: Add 60 µL Substrate/DTNB mix.

-

Kinetic Read: Monitor Absorbance at 412 nm every 60 seconds for 20 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear portion. Compare slopes of Sample vs. Control.

Mechanism Visualization

The following diagram illustrates the kinetic pathway for the HDAC inhibition assay described in Protocol A.

Caption: Kinetic workflow of the HDAC fluorometric assay showing the competitive inhibition point of DPMOVA.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| High Background Fluorescence | Substrate degradation or impure developer. | Use fresh Substrate/Developer. Ensure plates are light-protected. |

| Low Signal Window | Inactive enzyme or insufficient incubation. | Validate enzyme activity with a known positive control (TSA). Increase incubation time to 60 min. |

| Precipitation | DPMOVA insolubility at high concentrations. | Do not exceed 100 µM in the well. Ensure DMSO < 1%. |

| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or shorten assay time. |

References

-

Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Analytical Biochemistry, 321(2), 202-208.

-

Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.

-

Van Wart, H. E., & Birkedal-Hansen, H. (1990). "The cysteine switch: a principle of regulation of metalloproteinase activity with potential applicability to the entire matrix metalloproteinase gene family." Proceedings of the National Academy of Sciences, 87(14), 5578-5582.

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116.

Disclaimer: This protocol is designed for research purposes only. 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a chemical probe; specific safety data sheets (SDS) should be consulted before handling.

Troubleshooting & Optimization

Low solubility issues of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid in assays

Technical Profile & Compound Overview

Compound: 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Chemical Class: Lipophilic

Physicochemical Context

This molecule presents a classic challenge in assay development: it possesses a hydrophobic aromatic tail (2,3-dimethylphenyl) and a polar, ionizable head (carboxylic acid).

-

Lipophilicity (LogP): Estimated at 3.2 – 3.8 . The dimethylphenyl group and the methyl spacer significantly increase lipophilicity compared to unsubstituted oxovaleric acid.

-

Acidity (pKa): Approximately 4.5 – 4.8 (Carboxylic acid).

-

Solubility Behavior:

-

pH < pKa (Acidic): The molecule exists primarily in its protonated, neutral form (

). Solubility in aqueous buffers is extremely low , leading to immediate precipitation or aggregation. -

pH > pKa (Basic/Neutral): The molecule ionizes to the carboxylate anion (

). Solubility improves significantly due to charge repulsion and hydration, though the lipophilic tail may still drive micelle formation at high concentrations.

-

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q: I tried dissolving the powder directly in PBS (pH 7.4), but it remained cloudy. Why? A: Direct dissolution of lipophilic acids into aqueous buffers is rarely successful due to the high lattice energy of the solid and the "hydrophobic effect." Even at pH 7.4, the kinetics of dissolution are slow.

-

Solution: You must create a high-concentration stock in an organic solvent first.

-

Recommended Solvent: 100% DMSO (Dimethyl Sulfoxide) or Ethanol (absolute).

-

Concentration: Prepare a 10–50 mM stock.

-

Protocol: Vortex vigorously. If particles persist, warm slightly to 37°C or sonicate for 5 minutes.

-

Q: My DMSO stock froze in the -20°C freezer. Is the compound stable? A: Yes, DMSO freezes at 19°C. The compound is generally stable. However, freeze-thaw cycles can cause micro-precipitation or moisture absorption (DMSO is hygroscopic).

-

Best Practice: Aliquot the stock into single-use vials (e.g., 50 µL) before freezing to avoid repeated freeze-thaw cycles.

Category B: Assay Buffer Compatibility

Q: When I dilute my DMSO stock (10 mM) into my assay buffer (pH 5.5), I see a fine precipitate. How do I fix this? A: This is a pH-solubility crash . At pH 5.5, you are close to the pKa (~4.5–4.8). A significant fraction of the molecules are protonated (neutral) and insoluble.

-

Immediate Fix: Increase the buffer pH to 7.0 – 7.4 if your assay allows.

-

Alternative: If low pH is mandatory, reduce the final concentration of the compound or add a solubilizing agent like 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 . The albumin will bind the lipophilic tail, keeping the compound in solution (though this reduces the free concentration).

Q: I am observing "bell-shaped" dose-response curves. Is this inhibition? A: Likely not. This is a hallmark of compound aggregation . At high concentrations, the compound forms colloidal aggregates that sequester the enzyme or scatter light, leading to false artifacts.

-

Diagnostic: Spin down the assay plate (2000 x g for 5 min) before reading. If the signal changes, you had precipitation.

-

Prevention: Add a non-ionic detergent (e.g., 0.01% Triton X-100 ) to the assay buffer to disrupt aggregates.

Category C: Cell-Based Assays

Q: The compound seems toxic to my cells at 50 µM. Is this real cytotoxicity? A: It could be solvent toxicity or crystal formation .

-

Check DMSO %: Ensure the final DMSO concentration in the well is < 0.5% (ideally < 0.1%).

-

Microscopy Check: Inspect the wells under a microscope. Needle-like crystals indicate the compound precipitated upon hitting the culture media. Crystals can physically damage cells or cause localized high concentrations.

-

Solution: Pre-dilute the compound in culture media containing serum (FBS). Serum proteins act as natural carriers (similar to albumin) and prevent crystallization.

Step-by-Step Solubilization Protocol

This protocol ensures maximum solubility and reproducibility for enzymatic or cell-based assays.

Materials

-

Compound: 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

-

Primary Solvent: DMSO (anhydrous, cell-culture grade)

-

Intermediate Buffer: PBS (pH 7.4) or Assay Buffer

-

Optional Solubilizers: BSA (fatty-acid free), Tween-20

Workflow

-

Prepare Master Stock (1000x):

-

Dissolve solid compound in 100% DMSO to reach 10 mM .

-

Verification: Solution must be perfectly clear. Sonicate if necessary.

-

-

Prepare Intermediate Dilution (10x):

-

Do NOT pipette 1 µL of DMSO stock directly into 1000 µL of aqueous buffer (this causes "shock precipitation").

-

Instead, perform a step-down dilution :

-

Take 10 µL of Master Stock.

-

Add 90 µL of DMSO (now 1 mM).

-

Slowly add this to warm (37°C) buffer with rapid vortexing.

-

-

-

Final Assay Preparation:

-

Dilute the Intermediate into the final assay volume.

-

Critical Check: Measure Absorbance at 600 nm (OD600). If OD > 0.005 above background, precipitation has occurred.

-

Solubility Decision Tree (Visual Guide)

The following diagram illustrates the logical flow for troubleshooting solubility based on your specific assay conditions.

Figure 1: Decision tree for solubilizing 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid based on assay conditions.

Data Summary: Solubility Limits

| Solvent / Medium | Solubility Limit (Approx.) | Comments |

| DMSO | > 50 mM | Excellent. Recommended for stock. |

| Ethanol | > 25 mM | Good. Volatile, requires sealing. |

| PBS (pH 7.4) | ~ 50 - 100 µM | Limited. Risk of precipitation > 100 µM. |

| Acetate Buffer (pH 5.0) | < 10 µM | Critical Risk. Requires solubilizers. |

| Cell Media + 10% FBS | ~ 200 - 500 µM | High. Serum proteins bind/solubilize the drug. |

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution). Link

-

NIH Assay Guidance Manual. (2012). Solubility and Stability of Compounds in Assay Media. National Center for Advancing Translational Sciences. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pH-dependent solubility of carboxylic acids). Link

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of Henderson-Hasselbalch for lipophilic acids). Link

Overcoming emulsion problems during extraction of acidic compounds

Technical Support Center: Extraction of Acidic Compounds

A Senior Application Scientist's Guide to Overcoming Emulsion Problems

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions during the liquid-liquid extraction of acidic compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles causing these issues and the rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What exactly is an emulsion, and why does it form during my extraction?

An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In the context of your extraction, this typically involves your organic solvent and the aqueous layer failing to separate cleanly, resulting in a cloudy or milky band at the interface.[2]

This stability is often caused by emulsifying agents . These are molecules that have both a polar (hydrophilic) and a non-polar (hydrophobic) part, allowing them to bridge the gap between the aqueous and organic phases, reducing the interfacial tension and preventing the small droplets from coalescing.[1][3]

Common causes for emulsion formation include:

-

Presence of Surfactant-like Compounds: Your sample matrix may contain endogenous materials like phospholipids, free fatty acids, or proteins that act as natural emulsifiers.[4]

-

Excessive Agitation: Shaking the separatory funnel too vigorously can create very fine droplets that are more difficult to separate, increasing the likelihood of forming a stable emulsion.[4][5]

-

Similar Phase Densities: When the densities of the organic and aqueous layers are very close, gravitational separation is less efficient.[5]

-

Low Interfacial Tension: The chemistry between your two phases can naturally lead to low interfacial tension, which promotes the formation of emulsions.[6]

Q2: Why are emulsions particularly common when extracting acidic compounds?

When extracting acidic compounds, you are often manipulating the pH to control the compound's solubility. For an acidic compound (like a carboxylic acid, R-COOH), adding a base (like NaOH) deprotonates it to form its conjugate base (R-COO⁻ Na⁺).

This salt form is now ionic and highly soluble in the aqueous layer. However, this very species (a fatty acid salt) is a classic soap or surfactant. It has a charged, polar "head" (the carboxylate) and a non-polar "tail" (the R-group). This structure is an excellent emulsifying agent, stabilizing the interface between the organic and aqueous layers.

Q3: What are the negative consequences of an unresolved emulsion?

An unresolved emulsion can severely compromise your experiment, leading to:

-

Poor Recovery and Yield: Your target analyte can become trapped within the emulsion layer, making it impossible to fully collect either the organic or aqueous phase quantitatively.[4]

-

Inaccurate Quantification: If a portion of your analyte is lost in the emulsion, subsequent quantitative analysis will be inaccurate.[4]

-

Contamination: It becomes difficult to separate the layers without carrying over some of the unwanted phase, leading to impurities in your final product.

-

Increased Processing Time: Significant time can be wasted waiting for an emulsion to resolve or attempting various methods to break it.[6]

Troubleshooting Guide: From Prevention to Resolution

Q4: How can I prevent an emulsion from forming in the first place?

Prevention is always the most effective strategy.[4][7] Here are several approaches to minimize the risk of emulsion formation:

-

Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel for a minute.[5] This provides sufficient surface area for the extraction to occur without the high energy input that creates fine droplets.[4]

-

Pre-emptive "Salting Out": If you anticipate an emulsion, add a small amount of a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous layer before you begin the extraction.[2][8] This increases the ionic strength of the aqueous phase, making it more polar and discouraging the formation of an emulsion.

-

Consider Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction (LLE) that is less prone to emulsions. In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, eliminating the forceful mixing of two liquid phases.[4]

Q5: An emulsion has already formed. What simple physical methods can I try first?

If an emulsion has formed, start with the least invasive methods.

-

Time and Patience: The simplest approach is to let the separatory funnel stand undisturbed for 10-30 minutes.[2][8] Often, the emulsion will break on its own as droplets slowly coalesce.

-

Gentle Agitation: Gently swirl the funnel or tap its side.[2] You can also insert a glass stirring rod and gently stir the emulsion layer to encourage droplets to merge.[9]

-

Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help by reducing the viscosity of the solution. Conversely, cooling the mixture can also work. Be cautious with volatile solvents.

-

Filtration: Try draining the entire mixture and filtering it through a plug of glass wool or Celite in a funnel.[7][10] This can physically disrupt the emulsion layer.

Q6: The simple physical methods failed. What are the most reliable chemical and mechanical methods to break a stubborn emulsion?